REACTION_CXSMILES
|
[H-].[Na+].[N:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[NH:5][CH:4]=1.[Cl:12][C:13]1[N:18]=[C:17]([Cl:19])[C:16]([Br:20])=[CH:15][N:14]=1>CN(C=O)C.CCOC(C)=O>[Cl:12][C:13]1[N:18]=[C:17]([N:3]2[C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=3[N:5]=[CH:4]2)[C:16]([Br:20])=[CH:15][N:14]=1.[N:3]1([C:13]2[N:18]=[C:17]([Cl:19])[C:16]([Br:20])=[CH:15][N:14]=2)[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=[CH:4]1 |f:0.1|
|
Name
|
|
Quantity
|
111 mg
|
Type
|
reactant
|
Smiles
|
N1=CNC2=C1C=CC=C2
|
Name
|
|
Quantity
|
178 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)Br
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 3 h at room temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
quenched with 5 mL of water
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with 5 mL of water and 5 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 4:1 hexanes-acetone
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)N1C=NC2=C1C=CC=C2)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 151 mg |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC2=C1C=CC=C2)C2=NC=C(C(=N2)Cl)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |